molecular formula C13H27NO7 B605464 Amino-PEG5-acid CAS No. 1191078-74-6

Amino-PEG5-acid

Cat. No.: B605464
CAS No.: 1191078-74-6
M. Wt: 309.36
InChI Key: ZTYIBTVLGAIXDY-UHFFFAOYSA-N
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Description

Amino-PEG5-acid is a polyethylene glycol (PEG) compound with an amino group at one end and a terminal carboxylic acid group at the other. The hydrophilic PEG spacer increases solubility in aqueous media. This compound is widely used in various fields due to its unique properties, such as increased solubility and reactivity with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls (ketone, aldehyde) .

Mechanism of Action

Target of Action

Amino-PEG5-acid is a PEG compound with an amino group and a terminal carboxylic acid group . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), with which the amine group can react .

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . This interaction results in the formation of a stable compound that can be used in various applications, including drug delivery and surface modification .

Biochemical Pathways

It’s known that the compound plays a role in the formation of stable amide bonds, which are crucial in protein synthesis and other biological processes .

Pharmacokinetics

Peg compounds are generally known for their ability to increase solubility in aqueous media . This property can enhance the bioavailability of drugs by improving their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to the creation of new compounds with potential therapeutic effects. For instance, this compound has been used in the development of a novel graphene-based biosensor for early detection of Zika virus infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond . Additionally, the hydrophilic PEG spacer in this compound increases its solubility

Biochemical Analysis

Biochemical Properties

Amino-PEG5-acid plays a significant role in biochemical reactions, particularly in protein biology. It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility and reducing aggregation . This property of this compound is crucial in maintaining the stability and functionality of these biomolecules.

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been suggested that this compound may interact with certain imprinted genes, potentially influencing gene expression . Moreover, it has been linked to alterations in amino acid metabolism, which can impact cell function, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key aspect is its role in PEGylation, a process where PEG molecules are attached to proteins or other biomolecules. This process can influence the activity of these molecules, potentially affecting enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific data on this compound is limited, studies on similar PEG compounds suggest that they are non-toxic and non-immunogenic, making them suitable for long-term use .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Given its role in enhancing the solubility of proteins and other biomolecules, it could potentially interact with enzymes or cofactors in these pathways . Specific details on the metabolic pathways involving this compound are currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties. As a derivative of PEG, it is expected to be highly soluble in water, which could facilitate its transport across cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG5-acid can be synthesized through a series of chemical reactions involving the attachment of an amino group and a carboxylic acid group to a PEG chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Amino-PEG5-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amide bonds, which are stable and useful in various applications, including bioconjugation and surface modification .

Scientific Research Applications

Amino-PEG5-acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Amino-PEG1-acid
  • Amino-PEG2-acid
  • Amino-PEG3-acid
  • Amino-PEG4-acid
  • Amino-PEG6-acid
  • Amino-PEG8-acid

Uniqueness

Amino-PEG5-acid is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications requiring precise control over molecular spacing and solubility .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIBTVLGAIXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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